![molecular formula C16H20N4O3S B2750999 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797661-05-2](/img/structure/B2750999.png)
3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .Molecular Structure Analysis
The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Benzenesulfonamides, such as those synthesized with thiourea derivatives, have shown significant antimycobacterial activity, highlighting their potential in combating Mycobacterium tuberculosis. The structure-activity relationship analysis indicates that certain moieties can enhance antimicrobial efficacy, offering a pathway for designing more effective antituberculosis drugs (Ghorab et al., 2017).
Anticancer and Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their anticancer properties. For instance, novel zinc phthalocyanines substituted with benzenesulfonamide groups have demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic cancer therapy (Pişkin et al., 2020).
Enzyme Inhibition for Disease Treatment
Compounds incorporating benzenesulfonamide have been studied for their enzyme inhibitory activities. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against human carbonic anhydrase isoforms involved in various diseases, such as cancer, offering insights into drug development strategies (Lolak et al., 2019).
Antifungal and Antibacterial Agents
Organotin(IV) complexes with benzenesulfonamide derivatives have displayed antimicrobial activity, suggesting their application in developing new antibacterial and antifungal agents. Their ability to bind and cleave DNA underlines their potential in therapeutic interventions (Prasad et al., 2010).
Molecular Structure and Drug Design
The detailed investigation of benzenesulfonamides' molecular structures through spectroscopy and quantum chemical calculations aids in understanding drug-receptor interactions. This knowledge is crucial for designing drugs with targeted properties, such as kinase inhibitors for treating heart failure or other diseases (Lawhorn et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, play a wide role in drug discovery processes and have considerable biological significance . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Mode of Action
Pyrimidine derivatives have been found to exhibit a variety of biological activities, including acting as calcium channel blockers . This suggests that 3-methyl-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide may interact with its targets, potentially altering their function and leading to changes at the cellular level.
Biochemical Pathways
Pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, they have been associated with antihypertensive activity, which could involve pathways related to blood pressure regulation .
Result of Action
Given the biological activities associated with pyrimidine derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-3-2-4-14(11-13)24(21,22)18-12-15-17-6-5-16(19-15)20-7-9-23-10-8-20/h2-6,11,18H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQABGXRQNNQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide |
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